3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole
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Overview
Description
3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole is a chemical compound that features a pyrazole ring substituted with a bromo-tetrafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole typically involves the reaction of pyrazole with 1-bromo-1,2,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrafluoroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced pyrazole derivatives or modified tetrafluoroethyl groups.
Scientific Research Applications
3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrafluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Chloro-1,2,2,2-tetrafluoroethyl)-1h-pyrazole: Similar structure but with a chlorine atom instead of bromine.
3-(1-Bromo-1,2,2,2-trifluoroethyl)-1h-pyrazole: Similar structure but with one less fluorine atom.
3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-imidazole: Similar structure but with an imidazole ring instead of pyrazole.
Uniqueness
3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole is unique due to the combination of the bromo-tetrafluoroethyl group and the pyrazole ring. This combination imparts distinct chemical properties such as high electronegativity, thermal stability, and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H3BrF4N2 |
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Molecular Weight |
246.99 g/mol |
IUPAC Name |
5-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H3BrF4N2/c6-4(7,5(8,9)10)3-1-2-11-12-3/h1-2H,(H,11,12) |
InChI Key |
PJYGVMVOCBEVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(C(F)(F)F)(F)Br |
Origin of Product |
United States |
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